molecular formula C16H18FN3OS B2367881 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1448029-64-8

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2367881
CAS No.: 1448029-64-8
M. Wt: 319.4
InChI Key: BFNWJBRROHVRCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a chemical compound characterized by its unique structure, which includes a pyrazole ring, a cyclopropyl group, a fluorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide typically involves multiple steps, starting with the preparation of the pyrazole core. The cyclopropyl group is introduced through a cyclopropanation reaction, followed by the introduction of the fluorophenyl group via a thiol-ene reaction. The final step involves the acetylation of the thiol group to form the acetamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of thioethers or thiols.

  • Substitution: Formation of various substituted pyrazoles or acetamides.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its use as a lead compound for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: The compound's unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazole ring structure and are known for their diverse pharmacological effects.

  • Fluorophenyl derivatives: Compounds containing fluorophenyl groups are often used in medicinal chemistry due to their enhanced biological activity.

  • Acetamide derivatives: Acetamide moieties are common in pharmaceuticals and agrochemicals.

Uniqueness: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.

This compound represents a promising candidate for further research and development across various scientific disciplines

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-fluorophenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3OS/c1-20-15(11-2-3-11)8-13(19-20)9-18-16(21)10-22-14-6-4-12(17)5-7-14/h4-8,11H,2-3,9-10H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNWJBRROHVRCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)CSC2=CC=C(C=C2)F)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.